molecular formula C19H19ClN2O3S B2762729 N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898411-70-6

N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2762729
CAS RN: 898411-70-6
M. Wt: 390.88
InChI Key: VCBXENGGWGLZRS-UHFFFAOYSA-N
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Description

The compound “N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrroloquinoline ring, a sulfonamide group, and a chloromethylphenyl group. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the pyrroloquinoline ring, the introduction of the sulfonamide group, and the attachment of the chloromethylphenyl group. The synthesis could potentially involve reactions such as condensation, cyclization, and substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline ring system is a common structural motif in many natural products and pharmaceuticals . The presence of the sulfonamide group could introduce polarity to the molecule, potentially affecting its solubility and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The chloromethylphenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers. It’s likely to have a relatively high molecular weight due to its complex structure .

Scientific Research Applications

Biological Activity and Synthesis

Sulfonamide Hybrids

Sulfonamides, including compounds similar to the specified chemical, are known for their broad pharmacological properties. Recent advancements have focused on designing sulfonamide hybrids, combining sulfonamides with other active pharmaceutical scaffolds like coumarin, indole, and quinoline. These hybrids demonstrate a range of biological activities, including antibacterial, antitumor, and anti-neuropathic pain effects (Ghomashi et al., 2022).

Synthesis of Pyrrolo-/Indoloquinolines

The synthesis of pyrrolo- and indoloquinolines, closely related to the specified chemical structure, involves innovative methods that could potentially apply to similar compounds. These methods allow for the creation of complex molecular scaffolds that are significant in medicinal chemistry due to their potential biological activities (Kiruthika et al., 2014).

Chemical Transformations

Halogenation Reactions

Research into the selective chlorination and bromination of pyrroloquinolines demonstrates the chemical versatility of such compounds. This process is crucial for creating derivatives with enhanced or specific biological activities, showcasing the potential for chemical modifications to similar structures (Le et al., 2021).

Cycloauration Reactions

The exploration of cycloauration reactions with pyridyl sulfonamides reveals the capacity for forming metallacyclic complexes. These findings highlight the chemical reactivity and potential application of sulfonamide-containing compounds in developing new materials or drugs with unique properties (Kilpin et al., 2008).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-11-5-6-14(9-17(11)20)21-26(24,25)15-8-13-4-3-7-22-18(13)16(10-15)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBXENGGWGLZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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